A Comprehensive Technical Guide to 2,3-Difluoro-6-nitrophenol (CAS: 82419-26-9)
A Comprehensive Technical Guide to 2,3-Difluoro-6-nitrophenol (CAS: 82419-26-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3-Difluoro-6-nitrophenol, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for its synthesis.
Chemical and Physical Properties
2,3-Difluoro-6-nitrophenol is a yellow to orange crystalline powder.[1] Its unique molecular structure, featuring two electron-withdrawing fluorine atoms and a nitro group on a phenol ring, makes it a valuable precursor for synthesizing complex organic molecules.[2][3] The strategic placement of these functional groups enhances the compound's reactivity and imparts desirable characteristics to its derivatives, such as increased metabolic stability and bioavailability.[4]
Table 1: Physicochemical Properties of 2,3-Difluoro-6-nitrophenol
| Property | Value | Source(s) |
| CAS Number | 82419-26-9 | [4][5][6] |
| Molecular Formula | C₆H₃F₂NO₃ | [4][5] |
| Molecular Weight | 175.09 g/mol | [4][5][6] |
| Appearance | White to light yellow to green powder/crystal | [1][2][7] |
| Melting Point | 60-62 °C | [1][2][6] |
| Boiling Point | 215.9 ± 35.0 °C (Predicted) | [1][7] |
| Density | 1.52 g/cm³ (Estimate) | [1][7] |
| pKa | 4.77 ± 0.37 (Predicted) | [1][7] |
| Solubility | Soluble in alcohol and ketone solvents; slightly soluble in ether; insoluble in water. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,3-Difluoro-6-nitrophenol.
Table 2: Spectroscopic Data for 2,3-Difluoro-6-nitrophenol
| Spectrum Type | Key Peaks/Data | Source(s) |
| ¹³C NMR | Data available from Sigma-Aldrich Co. LLC. | [5] |
| GC-MS | m/z Top Peak: 101; 2nd Highest: 75; 3rd Highest: 100 | [5] |
| FTIR | Instrument: Bruker Tensor 27 FT-IR; Technique: KBr | [5] |
| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [5] |
Synthesis of 2,3-Difluoro-6-nitrophenol
There are two primary synthetic routes to produce 2,3-Difluoro-6-nitrophenol. The first involves the nitration of 2,3-difluorophenol, while the second, and more specific method, utilizes 2,3,4-trifluoronitrobenzene as the starting material.
Synthesis via Nitration of 2,3-Difluorophenol
This method involves the electrophilic aromatic substitution of 2,3-difluorophenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[4][8] The nitronium ion (NO₂⁺), generated in situ, is the active electrophile.[9][10]
Caption: Workflow for the synthesis of 2,3-Difluoro-6-nitrophenol via nitration.
Experimental Protocol: Nitration of 2,3-Difluorophenol (Representative)
This protocol is adapted from the nitration of similar phenolic compounds and general nitration procedures.[8][11][12][13]
-
Preparation: In a reaction vessel equipped with a stirrer and a temperature controller, a solution of 2,3-difluorophenol in a suitable solvent is prepared.
-
Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is prepared separately and cooled.
-
Reaction: The nitrating mixture is added dropwise to the solution of 2,3-difluorophenol while maintaining a low temperature (e.g., 0-10 °C) with vigorous stirring.
-
Quenching and Extraction: After the reaction is complete, the mixture is poured onto ice water. The product is then extracted with a suitable organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product can be further purified by chromatography or recrystallization.
Synthesis from 2,3,4-Trifluoronitrobenzene
A patented method for producing isomer-free 2,3-difluoro-6-nitrophenol involves the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide.[14][15]
Caption: Synthesis of isomer-free 2,3-Difluoro-6-nitrophenol.
Experimental Protocol: Synthesis from 2,3,4-Trifluoronitrobenzene
This protocol is based on a patented industrial process.[7][14][15]
-
Reaction Setup: 2,3,4-Trifluoronitrobenzene is reacted with an aqueous solution of an alkali or alkaline earth metal hydroxide (e.g., potassium hydroxide) in the absence of an organic solvent. The reaction is conducted at a temperature between 20°C and 100°C.
-
Acidification: Upon completion of the reaction, the mixture is cooled and acidified to a pH of approximately 1 to 6 by adding an acid such as sulfuric or hydrochloric acid.
-
Purification by Steam Distillation: The resulting product is subjected to steam distillation.
-
Isolation: The 2,3-Difluoro-6-nitrophenol is isolated from the distillate after cooling. This process yields an isomerically pure product.
Applications in Research and Drug Development
2,3-Difluoro-6-nitrophenol is a crucial building block in the synthesis of various high-value organic compounds.
-
Pharmaceuticals: It is a key intermediate in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[4][16] The difluoro-substituted aromatic ring is a common feature in many modern pharmaceuticals, enhancing their efficacy and pharmacokinetic properties.[4] It has also been used in the synthesis of anti-inflammatory drugs and as a precursor for various chemotherapeutic agents.[4]
-
Agrochemicals: The compound has potential applications in the formulation of pesticides and herbicides.[4]
-
Organic Synthesis: It serves as a versatile intermediate for introducing fluorine atoms and a nitro group into organic molecules, which is valuable in the development of new materials and specialty chemicals.[2][3] For instance, it has been used in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline.[6][17]
Safety and Handling
2,3-Difluoro-6-nitrophenol is classified as a hazardous substance and requires careful handling.
Table 3: Hazard Identification and Safety Precautions
| Hazard Category | GHS Classification | Precautionary Measures | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4). | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [5][18] |
| Skin Irritation | Causes skin irritation (Category 2). | Wash skin thoroughly after handling. | [5][18] |
| Eye Irritation | Causes serious eye irritation (Category 2). | Rinse cautiously with water for several minutes if in eyes. Remove contact lenses if present and easy to do. Continue rinsing. | [5][18] |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3). | Avoid breathing dust. | [5][18] |
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[1][7]
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let this chemical enter the environment.[18]
References
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- 14. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
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